molecular formula C10H5F3O B13591702 1-(3-Ethynylphenyl)-2,2,2-trifluoroethan-1-one

1-(3-Ethynylphenyl)-2,2,2-trifluoroethan-1-one

Cat. No.: B13591702
M. Wt: 198.14 g/mol
InChI Key: NPFMUAPPJSUOJY-UHFFFAOYSA-N
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Description

1-(3-Ethynylphenyl)-2,2,2-trifluoroethan-1-one is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a trifluoromethyl ketone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethynylphenyl)-2,2,2-trifluoroethan-1-one typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethynylphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

1-(3-Ethynylphenyl)-2,2,2-trifluoroethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(3-Ethynylphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl ketone group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Uniqueness: 1-(3-Ethynylphenyl)-2,2,2-trifluoroethan-1-one is unique due to its trifluoromethyl ketone group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug development and material science .

Properties

Molecular Formula

C10H5F3O

Molecular Weight

198.14 g/mol

IUPAC Name

1-(3-ethynylphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H5F3O/c1-2-7-4-3-5-8(6-7)9(14)10(11,12)13/h1,3-6H

InChI Key

NPFMUAPPJSUOJY-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)C(=O)C(F)(F)F

Origin of Product

United States

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